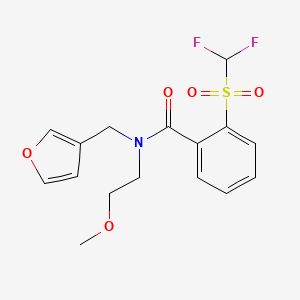

![molecular formula C13H13ClN4OS2 B2835999 4-(4-(Benzo[c][1,2,5]thiadiazol-5-yl)thiazol-2-yl)morpholine hydrochloride CAS No. 2034433-08-2](/img/structure/B2835999.png)

4-(4-(Benzo[c][1,2,5]thiadiazol-5-yl)thiazol-2-yl)morpholine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound seems to be a derivative of benzo[c][1,2,5]thiadiazole . Benzo[c][1,2,5]thiadiazole derivatives are important precursors in the synthesis of various photovoltaic materials . They are often included in a wide variety of biologically active compounds and various photovoltaic devices .

Synthesis Analysis

The synthesis of similar compounds often involves nucleophilic substitution . For example, the nucleophilic substitution of 4,7-dibromobenzo[d][1,2,3]thiadiazole with morpholine gave a 4-substituted product .Molecular Structure Analysis

The structure of similar compounds is usually established by means of elemental analysis, high-resolution mass-spectrometry, 1H, 13C NMR, and IR spectroscopy, mass-spectrometry, and X-ray analysis .Chemical Reactions Analysis

The chemistry of similar compounds is often limited to Stille cross-coupling co-polymerization . Further investigation of the chemistry of these compounds, including nucleophilic substitution, may have an impact on the preparation of new materials .Aplicaciones Científicas De Investigación

Molecular Organization and Interaction Studies

Research on similar compounds has been conducted to understand their molecular organization within biological systems. For instance, the interaction of thiadiazole derivatives within dipalmitoylphosphatidylcholine (DPPC) liposome systems showed that these compounds could influence the phase transition in DPPC, affecting the molecular organization of lipids. This was evidenced by changes in fluorescence emissions, indicating potential applications in studying cell membrane dynamics and drug delivery systems (Dariusz Kluczyk et al., 2016).

Synthesis and Biological Activity

The synthesis of thiadiazole derivatives and their biological activities have been a significant area of research. A study focused on the synthesis of a 1,2,5-thiadiazole derivative and its antibacterial and DNA cleavage potential. This research highlights the compound's moderate inhibition against Mycobacterium tuberculosis, underlining the importance of the thiadiazole moiety in medicinal chemistry for developing new therapeutic agents (Suraj N. Mali et al., 2019).

Antiproliferative and Antimicrobial Properties

Another study explored Schiff bases derived from 1,3,4-thiadiazole compounds, investigating their antiproliferative and antimicrobial properties. Some compounds exhibited high DNA protective ability against oxidative stress, while others showed strong antimicrobial activity. This suggests potential applications in developing new therapeutic strategies against cancer and bacterial infections (M. Gür et al., 2020).

Material Science Applications

Research has also extended into material science, where thiadiazole-based compounds are used in photovoltaic materials synthesis. The selective synthesis of benzothiadiazole derivatives with morpholine highlights their importance as precursors in creating materials with specific electronic properties, relevant for the development of new photovoltaic devices (Nikita S. Gudim et al., 2021).

Mecanismo De Acción

While the mechanism of action for this specific compound is not available, similar compounds have been used as sensors for selective sensing of primary aromatic amines (PAAs) among various amines . The unique PAA detection performance can be attributed to the static quenching process, which is confirmed by the formation of a ground-state fluorescence-quenched complex on account of the hydrogen bonding interactions between the compound and PAAs .

Propiedades

IUPAC Name |

4-[4-(2,1,3-benzothiadiazol-5-yl)-1,3-thiazol-2-yl]morpholine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N4OS2.ClH/c1-2-10-11(16-20-15-10)7-9(1)12-8-19-13(14-12)17-3-5-18-6-4-17;/h1-2,7-8H,3-6H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBNFNCBAAMCFFG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC(=CS2)C3=CC4=NSN=C4C=C3.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13ClN4OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-(Benzo[c][1,2,5]thiadiazol-5-yl)thiazol-2-yl)morpholine hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 2-[1-(2,2-diphenylethyl)-3-oxopiperazin-2-yl]acetate](/img/structure/B2835918.png)

![6-bromo-N-[2-(dimethylamino)-2-(3-fluorophenyl)ethyl]pyridine-3-sulfonamide](/img/structure/B2835927.png)

![N-[(1R)-1-(2-Methoxyphenyl)ethyl]-N-methylprop-2-enamide](/img/structure/B2835931.png)

![Ethyl 5,5,7,7-tetramethyl-2-(3-methylisoxazole-5-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2835932.png)

![(E)-3-(5-bromothiophen-2-yl)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxopropanenitrile](/img/structure/B2835934.png)

![Tert-butyl 1-(aminomethyl)-4-(dimethylcarbamoyl)spiro[2-oxabicyclo[2.1.1]hexane-3,4'-piperidine]-1'-carboxylate](/img/structure/B2835935.png)